

In-Depth Technical Guide to the Spectroscopic Data of CAS 790667-49-1

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Compound of Interest

Compound Name:	(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Cat. No.:	B1354162

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available spectroscopic data for the compound tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, identified by CAS number 790667-49-1. This compound is a valuable chiral building block in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical and synthetic endeavors.

Chemical Identity

Identifier	Value
CAS Number	790667-49-1
Chemical Name	tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Molecular Formula	C ₁₁ H ₁₉ NO ₃
Molecular Weight	213.27 g/mol
Structure	(Image of the chemical structure of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate would be placed here)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for CAS 790667-49-1 is not readily found in the searched literature, data for a closely related isomer, tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate, provides valuable insight into the expected spectral features. The following ¹H-NMR data was reported in US Patent US11254641B2[1].

Table 1: ¹H-NMR Spectroscopic Data for a Related Isomer

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Proposed)
4.15-4.19	m	2H	-CH ₂ -N-
3.24	t	1H	-CH-N-
2.55	m	1H	-CH-C=O
2.36-2.55	m	3H	-CH ₂ -C=O and piperidine ring protons
1.47	s	9H	-C(CH ₃) ₃
1.02	d	3H	-CH-CH ₃

Note: This data is for the 3-methyl isomer. The spectrum for the 2-methyl isomer (CAS 790667-49-1) is expected to show similar peaks, but with different chemical shifts and coupling patterns for the piperidine ring protons due to the different substitution pattern.

A complete set of ^{13}C NMR, IR, and MS data for CAS 790667-49-1 is not publicly available in the searched patents or scientific literature. Chemical suppliers may hold this data internally.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented. These protocols are based on standard laboratory practices and information gleaned from related patent literature.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample (CAS 790667-49-1) in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Solvent and Standard: Chloroform-d is a common solvent for this type of compound. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ketone and carbamate), C-N, and C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

- A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatography system (LC-MS).

Procedure:

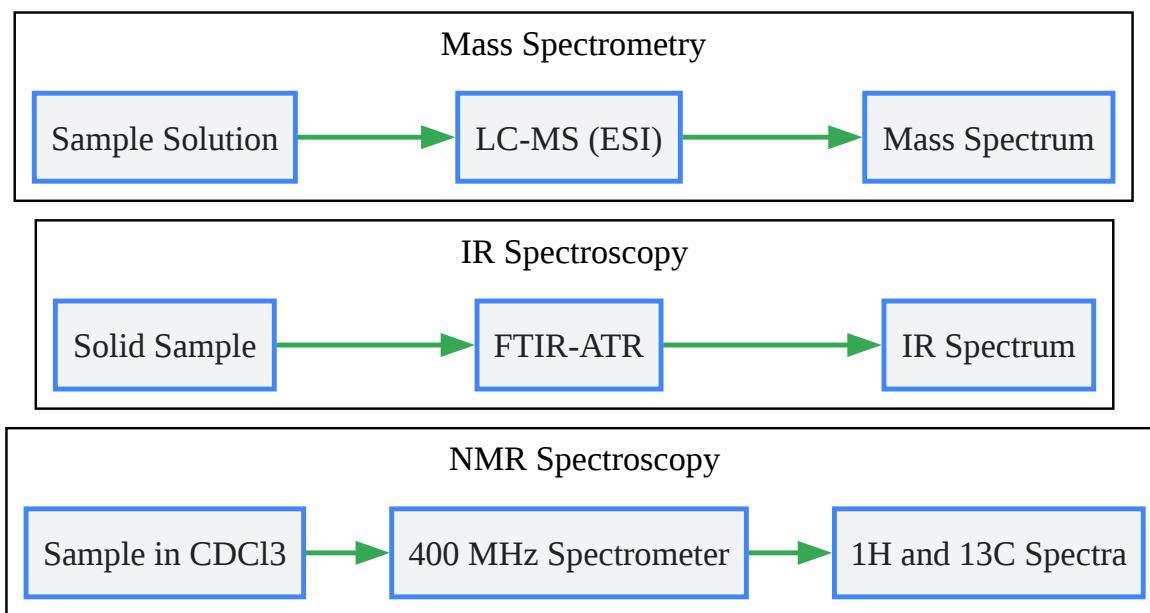
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- Data Analysis: Determine the mass of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow

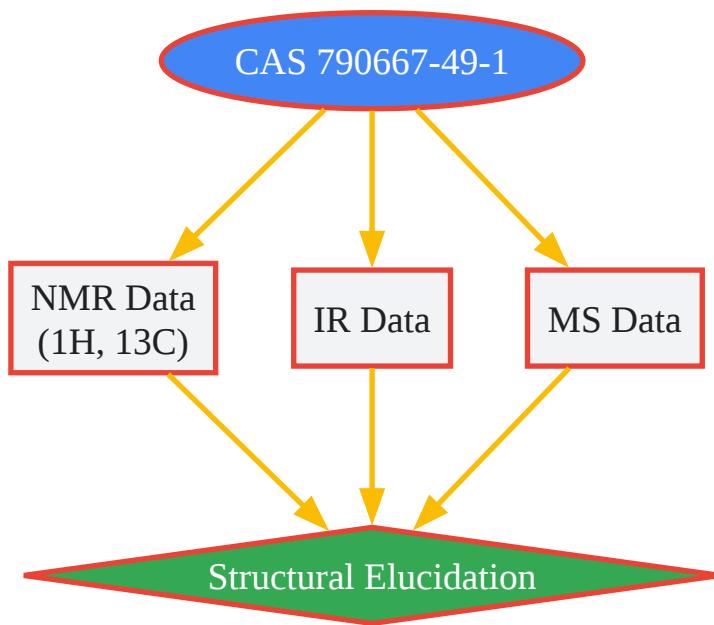
The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data



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Caption: Relationship of spectroscopic data to structure.

Conclusion

This technical guide has summarized the available spectroscopic information for tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) and provided standardized protocols for data acquisition. While a complete public record of all spectroscopic data for this specific compound remains elusive, the provided information and methodologies offer a solid foundation for researchers working with this and related molecules. For definitive and complete datasets, it is recommended to obtain a Certificate of Analysis from a commercial supplier or perform the analyses as described.

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References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

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